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Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for concentrating and

purifying nucleic acids from aqueous solutions. This method utilizes the principle that in the

presence of high salt concentrations and alcohol, the phosphate backbone of RNA is

neutralized, causing the RNA to become less hydrophilic and precipitate out of solution[1].

Sodium acetate is a commonly used salt for this purpose as it is highly efficient and does not

typically inhibit downstream enzymatic reactions[1][2]. This protocol provides a detailed, step-

by-step guide for performing RNA precipitation using sodium acetate and ethanol, suitable for

applications ranging from routine sample cleanup to preparation for sensitive downstream

analyses like sequencing and RT-qPCR.

Experimental Protocol: Step-by-Step Guide
This protocol is designed for the precipitation of total RNA from an aqueous solution. Ensure all

solutions, tubes, and pipette tips are certified RNase-free to maintain RNA integrity. Work in a

clean environment and always wear gloves[3].

Materials:

RNA sample in an aqueous, RNase-free solution

3 M Sodium Acetate (NaOAc), pH 5.2, RNase-free[4][5]
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100% Ethanol (ice-cold, stored at -20°C)[4]

70-75% Ethanol in RNase-free water (ice-cold, stored at -20°C)[4]

RNase-free water or TE buffer for resuspension

(Optional) Glycogen or linear acrylamide as a co-precipitant for low concentration samples[3]

[4][6]

Microcentrifuge tubes, 1.5 mL or 2.0 mL, RNase-free

Refrigerated microcentrifuge (4°C)[4]

Procedure:

Initial Sample Preparation:

Measure the starting volume of your RNA solution in a sterile, RNase-free microcentrifuge

tube[5].

If the RNA concentration is very low (<20 µg/mL), consider adding a co-precipitant like

glycogen or linear acrylamide (to a final concentration of 10-20 µg/mL) to improve

recovery and help visualize the pellet[3][4][6].

Addition of Salt and Alcohol:

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample. For example, add

10 µL of 3 M NaOAc to a 100 µL RNA sample[4][5][7].

Mix thoroughly by gentle vortexing or flicking the tube[6][7].

Add 2.5 to 3 volumes of ice-cold 100% ethanol[4][5][7]. Using the previous example, add

250-300 µL of 100% ethanol to the 110 µL mixture.

Invert the tube several times to ensure complete mixing.

Precipitation Incubation:
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Incubate the mixture to allow the RNA to precipitate. The incubation conditions can be

varied based on the RNA concentration and turnaround time required[8].

Standard Incubation: Place the tube at -20°C for at least 30-60 minutes[4][7].

High Recovery/Low Concentration: For dilute samples, incubation at -20°C overnight is

recommended to maximize yield[3][6][8].

Rapid Incubation: Incubation on dry ice for 30 minutes can also be effective[7].

Alternatively, incubation at 0-4°C (on ice) for 15-30 minutes is generally sufficient for

most applications[9].

Pelleting the RNA:

Place the tube in a refrigerated microcentrifuge, ensuring it is properly balanced. Orient

the tube with the hinge facing outwards to know where the pellet will form[10].

Centrifuge at high speed (12,000 to 21,000 x g) for 15 to 30 minutes at 4°C to pellet the

precipitated RNA[1][4][7][8]. A small, white or translucent pellet should be visible at the

bottom of the tube[1][11][12].

Washing the RNA Pellet:

Carefully aspirate or pour off the ethanol supernatant without disturbing the pellet[4][6].

To remove residual salts, wash the pellet by adding 500 µL to 1 mL of ice-cold 70-75%

ethanol[1][4][7][12].

Centrifuge again at 12,000-16,000 x g for 5 to 10 minutes at 4°C[1][4][10]. This step helps

to further purify the RNA from salts that might interfere with downstream applications[4][9].

Carefully remove the ethanol wash with a pipette. For complete removal, a brief re-spin

can be performed to collect any remaining droplets, which can then be aspirated with a

fine pipette tip[6].

Drying the RNA Pellet:
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Air-dry the pellet at room temperature for 5-15 minutes, or until the pellet is translucent

and no liquid ethanol is visible[7][12][13].

Critical Step: Do not over-dry the pellet (e.g., using a vacuum centrifuge for an extended

time), as this can make the RNA difficult to dissolve[12][14].

Resuspending the RNA:

Resuspend the dried RNA pellet in a suitable volume of RNase-free water or an

appropriate RNase-free buffer (e.g., TE buffer)[1][7]. The volume depends on the expected

yield and desired final concentration.

Gently flick the tube or pipette up and down to aid dissolution. A brief incubation at 55-

60°C for 10 minutes can help dissolve the pellet if needed[15].

Quantification and Quality Assessment:

Determine the RNA concentration and purity by measuring absorbance at 260 nm and 280

nm using a spectrophotometer (e.g., NanoDrop)[1][7]. An A260/A280 ratio of ~2.0 is

indicative of pure RNA[8]. The A260/A230 ratio should ideally be above 2.0, indicating

minimal contamination with salts or organic solvents[8].

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the RNA precipitation

protocol.
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Parameter
Recommended
Value/Range

Purpose

Reagents

Sodium Acetate (NaOAc) 3 M, pH 5.2

Provides the necessary cations

to neutralize the RNA

phosphate backbone[1][9].

Ethanol (for precipitation) 100% (Absolute)

Acts as the anti-solvent,

forcing the RNA out of

solution[3][9].

Ethanol (for washing) 70-75%

Removes co-precipitated salts

without dissolving the RNA

pellet[4][7].

Volumes

NaOAc Addition 1/10th of the sample volume

Achieves a final concentration

of ~0.3 M, optimal for

precipitation[5][9].

100% Ethanol Addition
2.5 - 3 times the sample

volume

Ensures efficient precipitation

of RNA[2][5][7].

Incubation

Temperature -20°C or colder
Low temperature promotes the

precipitation process[3][4][7].

Duration 30 minutes to overnight

Longer times increase yield,

especially for low-

concentration samples[6][8].

Centrifugation

Pellet Formation
12,000 - 21,000 x g for 15-30

min

Sufficient force and time to

create a firm RNA pellet[1][7]

[8].

Pellet Washing 12,000 - 16,000 x g for 5-10

min

Pellets the RNA after washing

while minimizing pellet
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compaction[1][10].

Quality Control

Purity (A260/A280) 1.8 - 2.1
Ratio indicates purity from

protein contamination[8].

Purity (A260/A230) > 2.0

Ratio indicates purity from salt

and organic solvent

contamination[8].

Workflow Visualization
The logical flow of the RNA precipitation protocol is illustrated in the diagram below.
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Start: RNA in
Aqueous Solution

1. Add 1/10 vol
3M Sodium Acetate (pH 5.2)

2. Add 2.5-3 vol
100% Ethanol

Mix

3. Incubate
(-20°C for ≥30 min)

Mix

4. Centrifuge to Pellet RNA
(12,000+ x g, 15-30 min, 4°C)

5. Wash Pellet
with 70-75% Ethanol

Discard
Supernatant

6. Air-Dry Pellet
(5-15 min)

Discard
Supernatant

7. Resuspend in
RNase-Free Water/Buffer

End: Purified RNA

Click to download full resolution via product page

Caption: Workflow for RNA Precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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